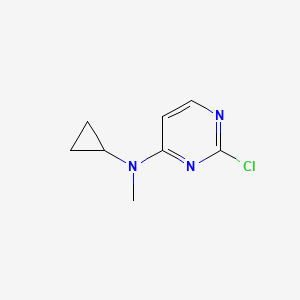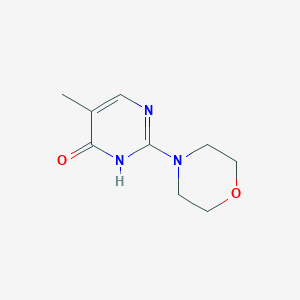
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The structure of this compound includes a quinoline ring system with a carboxyl group at the 6-position and a hydroxyamino group at the 4-position, along with an oxide group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-4-(hydroxyamino)quinoline 1-oxide typically involves the reaction of 4-hydroxyaminoquinoline with carboxylating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the correct functional groups are introduced without causing unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields . The use of catalysts and optimized reaction pathways helps in achieving the desired purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Carboxy-4-(hydroxyamino)quinoline 1-oxide involves its interaction with DNA and other cellular components . The compound can form adducts with DNA, leading to mutations and other genetic changes . This property is being explored for its potential use in cancer research and therapy . The molecular targets and pathways involved include various enzymes and receptors that are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Carboxy-4-(hydroxyamino)quinoline 1-oxide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
(4E)-1-hydroxy-4-hydroxyiminoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-1-2-9-7(5-6)8(11-15)3-4-12(9)16/h1-5,15-16H,(H,13,14)/b11-8+ |
InChI Key |
XQPVWCCYBQNEGL-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)O)/C(=N/O)/C=CN2O |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)


![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)



![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)

